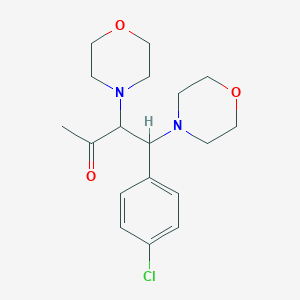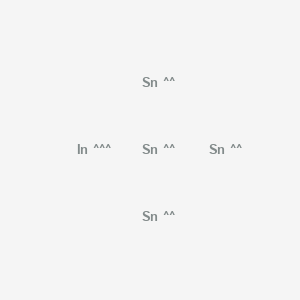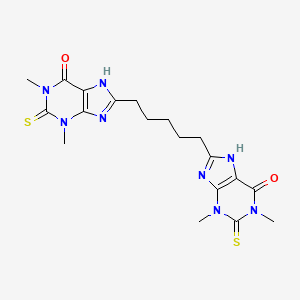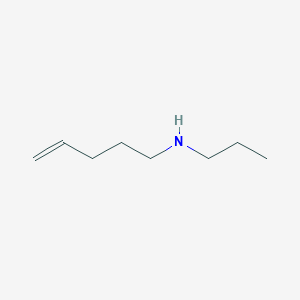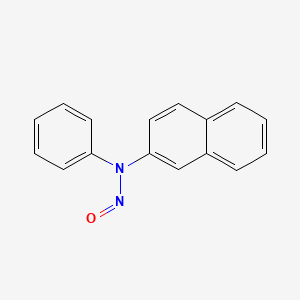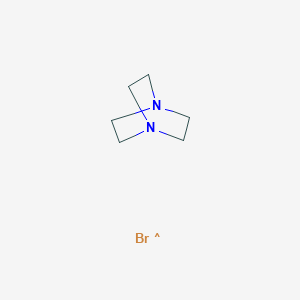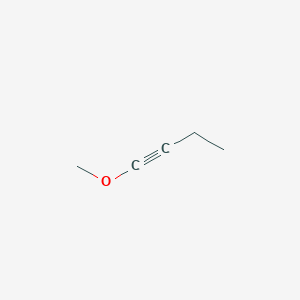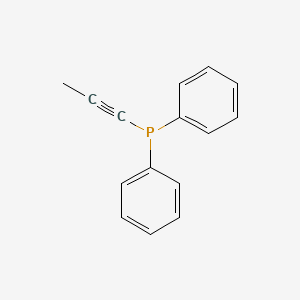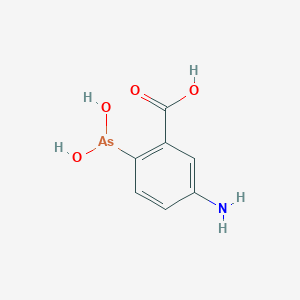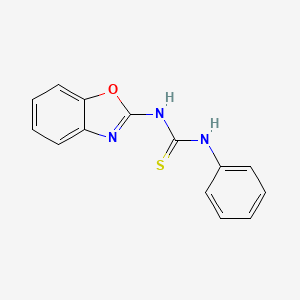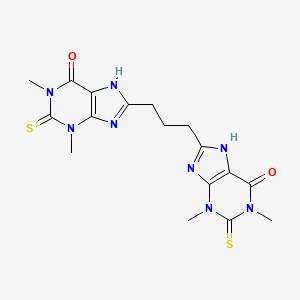
Theophylline, 8,8'-trimethylenebis(2-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 8,8’-trimethylenebis(2-thio-) is a chemical compound with the molecular formula C17H20N8O2S2. It is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of two theophylline units connected by a trimethylene bridge and two sulfur atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8,8’-trimethylenebis(2-thio-) typically involves the reaction of theophylline with a trimethylene bis-thiol compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage. The reaction mixture is then heated to promote the coupling of the theophylline units through the trimethylene bridge.
Industrial Production Methods
Industrial production of Theophylline, 8,8’-trimethylenebis(2-thio-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for pharmaceutical or research applications.
化学反应分析
Types of Reactions
Theophylline, 8,8’-trimethylenebis(2-thio-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Theophylline, 8,8’-trimethylenebis(2-thio-).
科学研究应用
Theophylline, 8,8’-trimethylenebis(2-thio-) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of thioethers and their derivatives.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for respiratory diseases and other conditions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of Theophylline, 8,8’-trimethylenebis(2-thio-) involves its interaction with various molecular targets and pathways. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle cells, particularly in the respiratory tract, and the reduction of inflammation. Additionally, the compound may block adenosine receptors, contributing to its bronchodilator effects.
相似化合物的比较
Similar Compounds
Theophylline: A methylxanthine used to treat respiratory diseases.
Caffeine: Another methylxanthine with stimulant properties.
Theobromine: A methylxanthine found in cocoa and chocolate.
Uniqueness
Theophylline, 8,8’-trimethylenebis(2-thio-) is unique due to its structure, which features two theophylline units connected by a trimethylene bridge and two sulfur atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
6466-29-1 |
|---|---|
分子式 |
C17H20N8O2S2 |
分子量 |
432.5 g/mol |
IUPAC 名称 |
8-[3-(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)propyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C17H20N8O2S2/c1-22-12-10(14(26)24(3)16(22)28)18-8(20-12)6-5-7-9-19-11-13(21-9)23(2)17(29)25(4)15(11)27/h5-7H2,1-4H3,(H,18,20)(H,19,21) |
InChI 键 |
CKNRZZMPKSYJCP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


